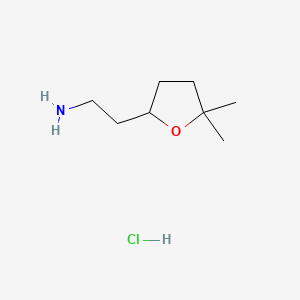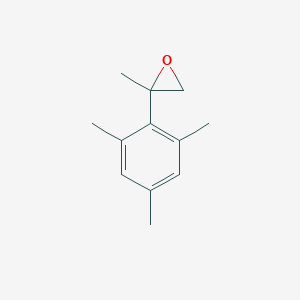
3-(4-Isopropylphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)butan-1-amine is an organic compound with the molecular formula C13H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain, which is further substituted with a 4-isopropylphenyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of an appropriate amine precursor with a halogenated butane derivative. For instance, the reaction between 4-isopropylbenzyl chloride and butan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a corresponding nitrile or imine intermediate. This process would involve the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the nitrile or imine to the primary amine.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical reagents.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- 1-(4-Isopropylphenyl)propan-1-one
- 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
Uniqueness
3-(4-Isopropylphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3 |
Clave InChI |
YAGMGEVWGJOCPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

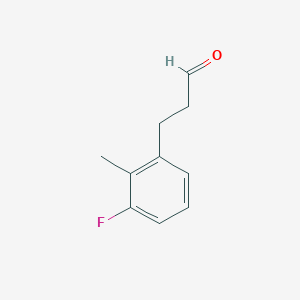
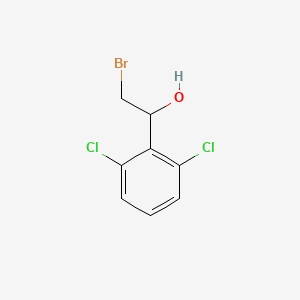
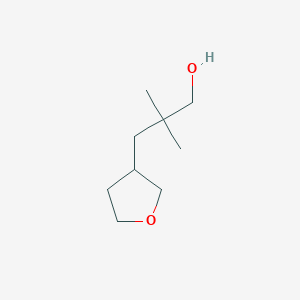
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
